Illudin C
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Overview
Description
Illudin C is a natural toxin that is produced by the mushroom Omphalotus illudens. It belongs to the family of illudins, which are sesquiterpenes with a unique bicyclo[2.2.2]octane ring system. Illudin C has been shown to exhibit potent anti-tumor activity, making it an attractive candidate for cancer therapy.
Mechanism Of Action
Illudin C works by inhibiting DNA synthesis through the formation of covalent adducts with DNA. These adducts disrupt the normal structure of DNA, leading to the accumulation of DNA damage and ultimately cell death. Illudin C has been shown to preferentially target rapidly dividing cells, such as cancer cells, while sparing normal cells.
Biochemical And Physiological Effects
Illudin C has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing the development of cancer. Illudin C has been shown to exhibit a broad spectrum of activity against cancer cell lines, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of using illudin C in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, illudin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.
Future Directions
There are several future directions for research on illudin C. One area of interest is the development of more efficient synthetic methods for producing illudin C. This would make the molecule more readily available for lab experiments and potential clinical applications.
Another area of interest is the development of new derivatives of illudin C with improved anti-tumor activity. This could involve modifying the structure of the molecule to enhance its potency or targeting specific types of cancer cells.
Finally, there is interest in exploring the potential of illudin C as a therapeutic agent for cancer. Clinical trials would be needed to determine the safety and efficacy of illudin C in humans, but the molecule's potent anti-tumor activity makes it a promising candidate for further study.
Scientific Research Applications
Illudin C has been extensively studied for its anti-tumor activity. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Illudin C works by inhibiting DNA synthesis, leading to the accumulation of DNA damage and ultimately cell death. In addition to its anti-tumor activity, illudin C has also been shown to exhibit antimicrobial and antiviral properties.
properties
CAS RN |
137637-31-1 |
---|---|
Product Name |
Illudin C |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(7S)-7-hydroxy-2,2,7-trimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O2/c1-9-12(16)10-7-13(2,3)8-11(10)14(4,17)15(9)5-6-15/h17H,1,5-8H2,2-4H3/t14-/m0/s1 |
InChI Key |
VHHHVRVVSIKHKN-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@]1(C2=C(CC(C2)(C)C)C(=O)C(=C)C13CC3)O |
SMILES |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C |
Canonical SMILES |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C |
synonyms |
illudin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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